6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a compound featuring a 1,3-thiazolidine-4-one core, which exhibits diverse bioactivities. Its distinct structure enables various chemical modifications and enhances its potential as a versatile intermediate in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting with the reaction of 2,4-dichlorobenzaldehyde with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) to form a thiazolidinone intermediate.
This intermediate is then subjected to a Knoevenagel condensation reaction with hexanoic acid under acidic conditions (e.g., p-toluenesulfonic acid) to yield the desired compound.
Industrial Production Methods:
Industrial-scale synthesis typically involves optimizing reaction conditions such as temperature, solvent, and reactant concentrations to maximize yield.
Catalysts like p-toluenesulfonic acid are employed to enhance reaction rates.
The process is scaled up using continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation at the thiazolidine ring, leading to sulfone derivatives.
Reduction: Reduction of the double bond or carbonyl groups results in various reduced analogs.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products Formed:
Sulfone derivatives from oxidation.
Reduced analogs with saturated thiazolidine rings.
Substituted products with various functional groups replacing chlorine atoms.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action varies with the specific derivative, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA.
Molecular Targets: Enzymes like proteases or kinases; receptors including G-protein coupled receptors.
Pathways Involved: Apoptosis, signal transduction pathways, and microbial metabolic pathways.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, 6-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid stands out due to its unique dichlorophenyl substituent, which enhances its biological activity and chemical versatility. Similar Compounds:
4-thiazolidinone derivatives with different aryl substituents.
Thiazolidinedione analogs used in anti-diabetic drugs.
This compound’s distinct structure and reactivity profile make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S2/c17-11-6-5-10(12(18)9-11)8-13-15(22)19(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9H,1-4,7H2,(H,20,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARQFMHEBRBHX-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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